2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile
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Overview
Description
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile is a complex organic compound, often explored for its potential applications in various scientific fields. Its unique structure, incorporating the dimethoxy groups and dihydroisoquinoline framework, contributes to its fascinating chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile typically involves the following steps:
Starting Materials: Initial reagents such as 6,7-Dimethoxyisoquinoline and acetonitrile.
Reaction Conditions: The condensation reaction is usually carried out under basic conditions with a suitable catalyst.
Intermediate Products: Various intermediates may be formed, which are subsequently converted into the final product.
Industrial Production Methods
In an industrial context, the production involves:
Optimization of Reaction Conditions: To maximize yield and purity.
Scaling Up: Ensuring the process is efficient and cost-effective at a larger scale.
Purification: Techniques such as crystallization or chromatography are used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It may be reduced using agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride.
Substitution: Reagents like alkyl halides, under controlled conditions.
Major Products
From Oxidation: Typically, oxidized derivatives of the dimethoxy groups.
From Reduction: Reduced forms with potential hydrogen addition.
From Substitution: Various substituted analogs depending on the reagents used.
Scientific Research Applications
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile finds applications in:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Explored for its potential bioactivity in various biological assays.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the manufacturing of specialized chemicals.
Mechanism of Action
The compound's mechanism of action is primarily influenced by:
Molecular Targets: It interacts with specific enzymes or receptors.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile stands out due to its specific structural features and resultant properties.
Similar Compounds
Isoquinoline Derivatives: Similar in having an isoquinoline backbone but lacking the specific dimethoxy groups.
Acetonitrile Derivatives: Compounds containing the acetonitrile group but differing in the attached ring structures.
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Properties
IUPAC Name |
(2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h3,7-8,15H,4,6H2,1-2H3/b11-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZAKBHKVKPSDN-JYOAFUTRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=CC#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C\2C(=C1)CCN/C2=C\C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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